N1-Tert-butylpiperidine-1,4-dicarboxamide
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Overview
Description
N1-Tert-butylpiperidine-1,4-dicarboxamide is a chemical compound with the molecular formula C11H21N3O2 and a molecular weight of 227.31 g/mol It is characterized by the presence of a piperidine ring substituted with tert-butyl and dicarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Tert-butylpiperidine-1,4-dicarboxamide typically involves the reaction of piperidine derivatives with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N1-Tert-butylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1-tert-butylpiperidine-1,4-dicarboxylic acid, while reduction may produce N1-tert-butylpiperidine-1,4-diamine .
Scientific Research Applications
N1-Tert-butylpiperidine-1,4-dicarboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Tert-butylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N1-Tert-butylpiperidine-1,4-dicarboxylic acid
- N1-Tert-butylpiperidine-1,4-diamine
- N1-Tert-butylpiperidine-1,4-dicarboxylate esters
Uniqueness
N1-Tert-butylpiperidine-1,4-dicarboxamide is unique due to its specific substitution pattern and the presence of both tert-butyl and dicarboxamide groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
1-N-tert-butylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-11(2,3)13-10(16)14-6-4-8(5-7-14)9(12)15/h8H,4-7H2,1-3H3,(H2,12,15)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOCQMNVOJUEFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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